molecular formula C16H11BrO5S B2808430 (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622813-32-5

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No. B2808430
CAS RN: 622813-32-5
M. Wt: 395.22
InChI Key: ZDQUHLMXRJLHLL-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives and analogs related to “(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate”. These compounds are explored for their potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 1,2-benzisoxazole-3-methanesulfonates demonstrates the compound's role as an important intermediate in pharmaceutical synthesis, particularly for drugs like zonisamide, an anti-convulsant medication (Arava et al., 2007).

Photodynamic Therapy

Compounds structurally related to “(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate” have been investigated for their potential in photodynamic therapy, a treatment method for cancer. Studies on zinc phthalocyanine derivatives have shown that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Radical-Scavenging Activity

The exploration of brominated phenolic compounds from marine algae for their radical-scavenging activity indicates the potential of brominated derivatives, similar to “(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate”, in the development of natural antioxidant agents. These compounds exhibit potent activity, suggesting their utility in the prevention of oxidative stress-related diseases (Duan et al., 2007).

Antitumor Activity

Studies on the antitumor activity of related compounds highlight their potential efficacy against human cancer cell lines. For example, the synthesis and evaluation of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides have revealed moderate activity against most tested cancer cell lines, suggesting a pathway for the development of new cancer therapies (Horishny et al., 2021).

properties

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-23(19,20)22-12-6-7-13-14(9-12)21-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQUHLMXRJLHLL-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

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